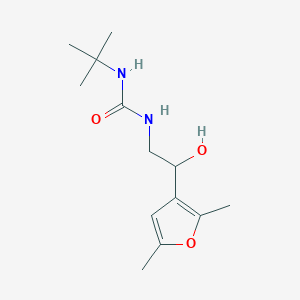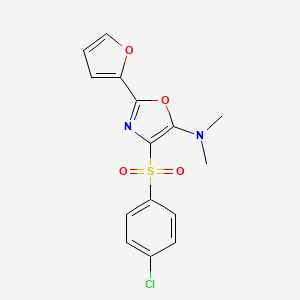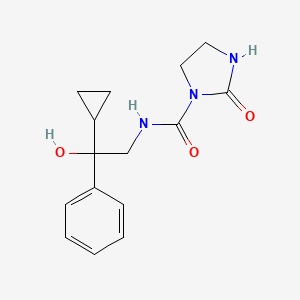
2-Cyclopentyl-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopentanol from cyclopentene involves an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The optimal addition-esterification reaction conditions were a temperature range from 333.15 to 353.15 K, molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 .Molecular Structure Analysis
The molecular formula of 2-Cyclopentyl-2-oxoacetic acid is C7H10O3 . Its molecular weight is 142.15 .Chemical Reactions Analysis
The addition-esterification reaction of cyclopentene and acetic acid was exothermic at the temperature range from 273.15 to 373.15 K . The optimal reaction condition was a temperature range from 333.15 to 353.15 K, and a molar ratio of acetic acid to cyclopentene of 2:1–3:1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopentyl-2-oxoacetic acid are not fully available in the current literature .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Potential Drug Applications
2-Cyclopentyl-2-oxoacetic acid, structurally similar to 2-amino-2-oxoacetic acid, has been studied for its pharmaceutical potential, particularly as an inhibitor of lactic dehydrogenase (LDH), showing significant anticancer activity against nasopharyngeal carcinoma cells. This compound also holds promise as a potential drug for treating type 2 diabetes. Its structural characterization is crucial for understanding its biological effects and potential medicinal properties (Delgado et al., 2019).
Synthesis and Chemical Applications
The molecule has applications in chemical synthesis. For instance, it's used in microwave-assisted decarboxylative three-component coupling, an efficient approach for the synthesis of polysubstituted propargylamines (Feng et al., 2011). Additionally, it serves as a reagent in the synthesis of azatricyclic cores of certain compounds, contributing to advancements in organic chemistry and drug development (Flick et al., 2010).
Antimicrobial Properties
Research indicates that derivatives of 2-cyclopentyl-2-oxoacetic acid, such as cyclopentyl-substituted halogenophenoxyacetic acids and their amides, exhibit antimicrobial properties. These compounds show moderate activity against various microbes, suggesting their potential in antimicrobial applications (Pisanenko et al., 2010).
Catalysis and Pharmaceutical Synthesis
2-Cyclopentyl-2-oxoacetic acid derivatives are also instrumental in catalysis and pharmaceutical synthesis. They are used in synthesizing saxagliptin, a medication for type 2 diabetes, showcasing the compound's relevance in drug manufacturing processes (Wang et al., 2018).
Wirkmechanismus
Target of Action
This compound is a type of carboxylic acid and ketone, which are often involved in various biological processes
Biochemical Pathways
The biochemical pathways affected by 2-Cyclopentyl-2-oxoacetic acid are not clearly defined. Given its chemical structure, it could potentially be involved in various metabolic pathways where carboxylic acids and ketones play a role. The downstream effects of these interactions are currently unknown .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The outcomes would depend on the specific targets and pathways it affects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopentyl-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(7(9)10)5-3-1-2-4-5/h5H,1-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQNZHDFGTRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-2-oxoacetic acid | |
CAS RN |
5763-56-4 |
Source


|
| Record name | 2-cyclopentyl-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)

![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)
![Methyl 5-{[(1-bromo-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B2515250.png)



![1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2515260.png)


![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)
![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)